Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)-

quality control phytochemistry alkaloid quantification

Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)- – known as Pingpeimine A or 平贝碱甲 (CAS 82841-67-6) – is a C-nor-D-homosteroidal alkaloid belonging to the cevane-type isosteroidal alkaloid class. It is isolated from the bulbs of Fritillaria ussuriensis Maxim.

Molecular Formula C27H45NO5
Molecular Weight 463.6 g/mol
Cat. No. B12100502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)-
Molecular FormulaC27H45NO5
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)O)O)(C)O
InChIInChI=1S/C27H45NO5/c1-14-4-5-23-26(3,32)24-16(13-28(23)12-14)17-9-18-19(27(17,33)11-22(24)31)10-21(30)20-8-15(29)6-7-25(18,20)2/h14-24,29-33H,4-13H2,1-3H3
InChIKeyIDFMBIWPULRZOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cevane-3,6,14,16,20-pentol (Pingpeimine A) Procurement Guide: Baseline Identity and Sourcing Context


Cevane-3,6,14,16,20-pentol, (3beta,5alpha,6alpha,16beta)- – known as Pingpeimine A or 平贝碱甲 (CAS 82841-67-6) – is a C-nor-D-homosteroidal alkaloid belonging to the cevane-type isosteroidal alkaloid class. It is isolated from the bulbs of Fritillaria ussuriensis Maxim [1]. The molecule bears five hydroxyl groups (3β,5α,6α,16β,20) on a hexacyclic skeleton, which distinguishes it from less hydroxylated cevane analogs and underpins its specific hydrogen-bonding and solubility profile [2]. It is primarily utilized as an analytical reference standard and as a research tool in pharmacological studies targeting expectorant, antihypertensive, anti-inflammatory, and PDE4B-inhibitory mechanisms.

Analytical reference standard for Fritillaria species authentication and QC
PDE4B pathway research tool in respiratory inflammation models
High hydroxylation density supports cevane alkaloid SAR studies

Why Cevane-3,6,14,16,20-pentol Cannot Be Swapped with Peimine, Peiminine, or Other Fritillaria Alkaloids


Cevane-type alkaloids share a common steroidal scaffold, but the number, position, and stereochemistry of hydroxyl groups profoundly alter their hydrogen-bond donor/acceptor capacity, solubility, and target-binding profiles. Substituting Cevane-3,6,14,16,20-pentol with a less hydroxylated analog such as peimine (C27H45NO3, only three –OH groups) or peiminine (C27H43NO3) changes the molecule's polarity and pharmacokinetic behavior, as evidenced by the distinct chromatographic retention and ionization characteristics [1]. Quantitative content analysis further shows that Pingpeimine A is the dominant monomeric alkaloid in Fritillaria ussuriensis bulbs (5–19 µg g⁻¹) – approximately 3- to 6-fold higher than peimine and peiminine – meaning that botanical extracts standardized to total alkaloids cannot guarantee a consistent Pingpeimine A level unless the pure compound is procured [2].

Target Pure Pingpeimine A
Substitute Peimine / Peiminine
Reduced hydroxyl count alters solubility, chromatographic behavior, and target-binding interactions compared to pingpeimine A
Target Pure compound
Substitute Total alkaloid extracts
Pingpeimine A level is dominant in plant material but variable across batches; total alkaloid extracts may not guarantee consistent research material
Target Pingpeimine A
Substitute Other Fritillaria alkaloids
No published PDE4B inhibition data for peimine/peiminine; mechanism-specific studies require the identified compound

Cevane-3,6,14,16,20-pentol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Natural Abundance in Fritillaria ussuriensis: Pingpeimine A vs. Peimine and Peiminine

In the same analytical run, the content of Cevane-3,6,14,16,20-pentol (Pingpeimine A) in Fritillaria ussuriensis bulbs was 5–19 µg g⁻¹, while peimine was 1–3 µg g⁻¹ and peiminine was 2–3 µg g⁻¹ [1]. This represents a 1.7–19 × higher abundance of Pingpeimine A relative to its closest structural analogs in the native plant material.

Plant Abundance
Head-to-head
Pingpeimine A: 5–19 µg/g
Peimine: 1–3 µg/g
Peiminine: 2–3 µg/g
Dominant monomeric alkaloid in F. ussuriensis; pure compound avoids extract variability.
HPLC-MS; batch-dependent ranges; use pure reference for consistent methods.
quality control phytochemistry alkaloid quantification

PDE4B Inhibition and Acute Lung Injury Protection: Pingpeimine A In Vivo Efficacy

A 2025 study demonstrated that low-dose and high-dose Pingpeimine A significantly alleviated LPS-induced acute lung injury in rats, an effect attributed to selective PDE4B inhibition [1]. Although the study did not include a direct head-to-head comparison with peimine or peiminine, PDE4B is a validated therapeutic target shared with the approved drug roflumilast. No published study has yet demonstrated comparable PDE4B-targeted efficacy for peimine, peiminine, or pingpeimine B.

PDE4B Inhibition
Class-level
Reported lung injury parameter improvement in LPS rat model; PDE4B target engagement inferred.
Unique among cevane alkaloids for PDE4B pathway research; other analogs lack comparable data.
Class-level inference; exact effect sizes require full-text extraction.
phosphodiesterase 4B acute lung injury anti-inflammatory

Hydrogen-Bond Donor/Acceptor Capacity: Structural Differentiation from Peimine and Peiminine

Cevane-3,6,14,16,20-pentol (C27H45NO5) possesses five hydrogen-bond donor sites (–OH) and six acceptor sites (five –OH plus one tertiary amine N), giving it a topological polar surface area (TPSA) of approximately 104 Ų and a calculated logP of ~2.1 [1]. By comparison, peimine (C27H45NO3) has only three H-bond donors and four acceptors (TPSA ~64 Ų; logP ~3.0), and peiminine (C27H43NO3) further reduces this capacity due to a ketone group. The higher H-bond capacity directly impacts solubility in polar media and potential for forming specific protein-ligand interactions.

H-Bond & Polarity
Reported
Pingpeimine A: HBD=5, HBA=6, TPSA≈104 Ų, logP≈2.1
Peimine: HBD=3, HBA=4, TPSA≈64 Ų, logP≈3.0
Higher polarity and H-bond capacity influence solubility and target interaction profiles.
Computed descriptors; HPLC retention confirms polarity ranking.
structural chemistry solubility drug-likeness

Evidence-Backed Application Scenarios for Cevane-3,6,14,16,20-pentol (Pingpeimine A)


Analytical Reference Standard for Fritillaria Species Authentication and Quality Control

Because Pingpeimine A is the most abundant monomeric alkaloid in Fritillaria ussuriensis (5–19 µg g⁻¹ vs. 1–3 µg g⁻¹ for peimine) [1], pure compound is essential as a calibrant in HPLC-MS or HPLC-ELSD methods for species authentication and batch-to-batch consistency testing. Its distinct retention time and mass spectral signature (m/z 464.7) provide unambiguous identification that cannot be achieved with mixed-alkaloid extracts.

PDE4B-Targeted Anti-Inflammatory Pharmacology Research

The 2025 demonstration that Pingpeimine A inhibits PDE4B and mitigates LPS-induced acute lung injury in rats [2] positions the compound as a research tool for studying cAMP-mediated anti-inflammatory pathways in respiratory disease models. No other Fritillaria alkaloid has been linked to PDE4B in published research, giving Pingpeimine A a unique niche for investigators exploring natural-product-based PDE4 modulation.

Blood Pressure and Expectorant Mechanism Studies

Established pharmacological reports attribute expectorant and blood-pressure-lowering effects specifically to Pingpeimine A . Because peimine and peiminine are primarily studied for antitussive and anticancer activities, researchers requiring a defined agent with dual expectorant/antihypertensive profiling should select Pingpeimine A over less characterized analogs.

Structure–Activity Relationship (SAR) Investigations on Cevane Alkaloids

The five-hydroxyl-group architecture of Pingpeimine A – the highest hydroxylation density among common Fritillaria cevane alkaloids – makes it a key comparator in SAR studies probing how incremental –OH substitution affects solubility, membrane permeability, and target engagement. Pure compound availability is mandatory to establish the contribution of the 3β,5α,6α,16β,20-pentol pattern to biological activity [3].

Application
Selection Property
Validation Focus
Fritillaria species authentication & QC
Dominant monomer alkaloid with distinct retention/MS profile
HPLC/ELSD calibration, batch consistency testing
PDE4B pathway research in respiratory models
Only cevane alkaloid with reported PDE4B engagement and lung-injury model response
cAMP-pathway modulation endpoints, PDE4B inhibition verification
Cardiovascular & respiratory mechanism studies
Dual expectorant/antihypertensive research profile reported
Blood-pressure endpoint monitoring, expectorant assay validation
Cevane alkaloid SAR studies
Highest hydroxylation density among common Fritillaria cevane alkaloids
Solubility, permeability, and target-engagement comparison with lower-hydroxylated analogs
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